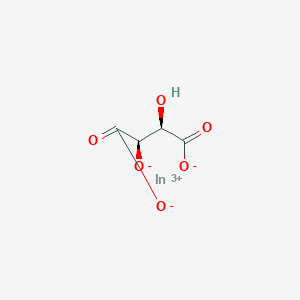
(R-(R*,R*))-Tartaric acid, indium(3+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R-(R*,R*))-Tartaric acid, indium(3+) salt is a chemical compound that combines tartaric acid with indium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes Indium is a post-transition metal that is relatively rare in the Earth’s crust
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, indium(3+) salt typically involves the reaction of tartaric acid with an indium salt, such as indium chloride or indium nitrate. The reaction is usually carried out in an aqueous solution, with the pH carefully controlled to ensure the proper formation of the indium-tartaric acid complex. The reaction conditions, such as temperature and concentration, can significantly affect the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated pH control systems. These methods can improve the efficiency and scalability of the production process, making it more feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(R-(R*,R*))-Tartaric acid, indium(3+) salt can undergo various types of chemical reactions, including:
Oxidation: The indium component can be oxidized to higher oxidation states under certain conditions.
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: The tartaric acid component can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for pH control. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound will vary depending on the reaction type. For example, oxidation reactions may produce indium oxides, while substitution reactions may yield various tartaric acid derivatives.
Wissenschaftliche Forschungsanwendungen
(R-(R*,R*))-Tartaric acid, indium(3+) salt has a wide range of scientific research applications, including:
Chemistry: It can be used as a catalyst or reagent in various chemical reactions, particularly those involving indium or tartaric acid.
Medicine: Research is ongoing into the potential medical applications of indium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound can be used in the production of advanced materials, such as metal-organic frameworks and other nanomaterials.
Wirkmechanismus
The mechanism of action of (R-(R*,R*))-Tartaric acid, indium(3+) salt involves the interaction of the indium ions with various molecular targets. These interactions can affect the structure and function of the target molecules, leading to various effects. The specific pathways involved will depend on the particular application and the molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, indium(3+) salt include other metal-organic complexes involving tartaric acid and different metal ions, such as:
- Tartaric acid, copper(2+) salt
- Tartaric acid, zinc(2+) salt
- Tartaric acid, iron(3+) salt
Uniqueness
What sets this compound apart from these similar compounds is the unique properties of indium. Indium has distinct electronic and chemical properties that can impart unique characteristics to the compound, such as enhanced catalytic activity or specific interactions with biological molecules.
Eigenschaften
CAS-Nummer |
60815-94-3 |
|---|---|
Molekularformel |
C4H3InO6 |
Molekulargewicht |
261.88 g/mol |
IUPAC-Name |
(2R,3R)-2-hydroxy-3-oxidobutanedioate;indium(3+) |
InChI |
InChI=1S/C4H5O6.In/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
HIPDJYFSBNLWNB-ZVGUSBNCSA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
Kanonische SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















